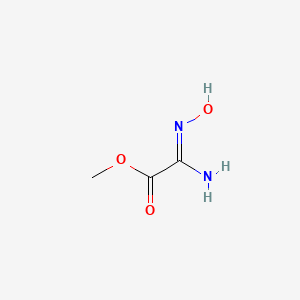

Methyl amino(hydroxyimino)acetate

Description

Structure

3D Structure

Properties

CAS No. |

865706-98-5 |

|---|---|

Molecular Formula |

C3H6N2O3 |

Molecular Weight |

118.09 g/mol |

IUPAC Name |

methyl (2E)-2-amino-2-hydroxyiminoacetate |

InChI |

InChI=1S/C3H6N2O3/c1-8-3(6)2(4)5-7/h7H,1H3,(H2,4,5) |

InChI Key |

MCOACEFOXULRHU-UHFFFAOYSA-N |

SMILES |

COC(=O)C(=NO)N |

Isomeric SMILES |

COC(=O)/C(=N\O)/N |

Canonical SMILES |

COC(=O)C(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Methyl Amino Hydroxyimino Acetate

Approaches to the Synthesis of Methyl Amino(hydroxyimino)acetate

The synthesis of methyl amino(hydroxyimino)acetate can be achieved through several strategic routes, each involving the sequential formation of its core functional groups. These methods typically begin with a precursor molecule that undergoes esterification, followed by the introduction of the amino and hydroxyimino moieties.

Esterification Routes for Hydroxyiminoacetic Acid Precursors

Esterification is a fundamental process in the synthesis of methyl amino(hydroxyimino)acetate, converting a carboxylic acid precursor into its corresponding methyl ester. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol, such as methanol (B129727), in the presence of an acid catalyst. masterorganicchemistry.comkhanacademy.org This equilibrium-driven reaction is often facilitated by removing water as it forms to shift the equilibrium towards the product. masterorganicchemistry.comkhanacademy.org

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. khanacademy.orgyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. khanacademy.orgyoutube.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.comyoutube.com

In the context of preparing precursors for methyl amino(hydroxyimino)acetate, a derivative of hydroxyiminoacetic acid can be esterified. For instance, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate has been synthesized and utilized in selective esterifications of primary alcohols. nih.gov

Introduction of the Amino Group via Alpha-Functionalization

The introduction of an amino group at the alpha-position of a carbonyl compound is a critical step in the synthesis of methyl amino(hydroxyimino)acetate. This transformation, known as alpha-functionalization, can be achieved through various methods. One approach involves the direct C-H bond functionalization of glycine (B1666218) derivatives. nih.gov Copper-catalyzed reactions have been shown to effectively introduce functionalities like aryl, vinyl, and alkynyl groups to the terminal glycine moieties of small peptides. nih.gov

Another strategy for introducing an amino group is through the reduction of a related functional group. For example, a nitro group can be reduced to an amine. Some metal salts are capable of reducing nitro compounds to oximes. wikipedia.org While not a direct amination, this highlights the interconnectedness of these functional group transformations.

In the synthesis of related compounds, such as methyl 5-amino-1H-imidazole-4-carboxylate, a multi-step pathway starting from methyl 2-cyanoacetate involves oximation, reduction of the oxime to an amino group, and subsequent cyclization. rsc.org This demonstrates a common strategy where the amino group is introduced via the reduction of a pre-existing nitrogen-containing functional group.

Formation of the Hydroxyimino Moiety (Oximation Reactions)

The hydroxyimino group (C=N-OH) is a defining feature of methyl amino(hydroxyimino)acetate. This moiety is typically formed through an oximation reaction, which involves the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org In the synthesis of related compounds like ethyl cyanohydroxyiminoacetate (Oxyma), the oxime is generated by reacting ethyl cyanoacetate (B8463686) with nitrous acid, which is formed in situ from sodium nitrite (B80452) and an acid like acetic acid. wikipedia.org This reaction is generally carried out under controlled pH conditions to prevent hydrolysis of the ester. wikipedia.org

The mechanism of oximation involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon. This is followed by dehydration to form the oxime. wikipedia.org Oximes can exist as E/Z stereoisomers, and their stability allows for separation by standard techniques. wikipedia.org

Green Chemistry Approaches in Synthetic Design

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods, a field known as green chemistry. unibo.itunibo.it In the context of peptide synthesis, where compounds structurally related to methyl amino(hydroxyimino)acetate are often used, green chemistry principles are being actively applied. biosyn.com This includes the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether, as alternatives to more hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). ub.edu

The use of additives like Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is considered a greener alternative to traditional coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) because it is non-explosive and has a lower environmental and health impact. biosyn.comnih.govresearchgate.net Furthermore, efforts are being made to develop continuous flow processes and minimize waste by reducing the number of purification steps. unibo.itunibo.it The development of one-pot protocols, which avoid intermediate work-ups and purifications, significantly reduces the process mass intensity (PMI), a key metric in green chemistry. unibo.it

Derivatization and Modification Strategies

Once methyl amino(hydroxyimino)acetate is synthesized, its functional groups can be further modified to create a variety of derivatives with different properties and applications. A key strategy involves the protection of the amino group.

N-Protection Strategies for the Amino Group

The amino group of methyl amino(hydroxyimino)acetate is a reactive site that often needs to be protected during subsequent chemical transformations to prevent unwanted side reactions. A variety of protecting groups are available for this purpose, each with its own set of introduction and removal conditions. creative-peptides.com

Common amine protecting groups used in peptide synthesis, a field where similar structures are prevalent, include:

tert-Butoxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (B1257347) and is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). creative-peptides.com

9-Fluorenylmethyloxycarbonyl (Fmoc): This protecting group is stable to acidic conditions but is cleaved by mild bases, such as piperidine (B6355638) in DMF. creative-peptides.com This orthogonality to the Boc group allows for selective deprotection strategies.

Trityl (Trt): Due to its steric bulk, the trityl group is often used for the protection of side-chain amino groups. creative-peptides.com It can be removed under mild acidic conditions. creative-peptides.comgoogle.com

2-Nitrobenzenesulfonyl (o-NBS): This group renders the remaining N-H bond acidic, making it susceptible to methylation. nih.gov It can be removed using a thiol reagent. nih.gov

O-Protection and Activation of the Hydroxyimino Group

The hydroxyimino group (an oxime) is a versatile functional group that can act as a nucleophile or be transformed into a leaving group for coupling reactions. Its reactivity is often modulated through protection or activation strategies.

Activation for Amide Bond Formation: The hydroxyimino moiety is crucial for the activation of carboxylic acids in peptide synthesis. Analogous compounds, such as ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are widely used as additives in carbodiimide-mediated peptide coupling. nih.gov The oxime acts as a nucleophile, reacting with a carbodiimide-activated carboxylic acid to form a highly reactive oxime ester intermediate. This active ester is then susceptible to nucleophilic attack by an amine, leading to the formation of a stable amide bond and the release of the oxime. nih.gov This process is known to suppress racemization and improve coupling efficiency. nih.gov Oxime-based carbonates have also been developed as reagents that can simultaneously protect an amino group and activate a carboxylic acid group, showcasing the dual utility of the oxime functional core. nih.gov The reactivity of the oxime can be significantly influenced by its electronic environment; for instance, the presence of electron-withdrawing groups can increase the acidity of the oxime proton, enhancing its ability to act as a leaving group.

Table 1: Potential O-Protecting Groups for the Hydroxyimino Moiety

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Reference |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA) | organic-chemistry.org |

| Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) | google.com |

| tert-Butyl | tBu | Strong acid (e.g., TFA) | google.com |

| Trimethylsilyl (B98337) | TMS | Mild acid or fluoride (B91410) source | google.com |

Ester Transamidation and Hydrolysis Reactions

The methyl ester group of methyl amino(hydroxyimino)acetate is a key site for modification, primarily through transamidation to form amides or hydrolysis to yield the corresponding carboxylic acid.

Transamidation: The conversion of an ester to an amide, known as aminolysis or transamidation, is a fundamental transformation. This reaction typically involves treating the ester with an amine. In the context of methyl amino(hydroxyimino)acetate, reaction with ammonia (B1221849) would yield amino(hydroxyimino)acetamide. Studies on related compounds have shown that methyl esters are generally more reactive towards ammonolysis than their ethyl ester counterparts. google.com The reaction often requires elevated temperatures and can be catalyzed by an alkali metal alkoxide. google.com Modern methods for the amidation of methyl esters also include transition-metal catalysis, such as nickel- or palladium-based systems, which can proceed under neutral conditions and tolerate a wide range of functional groups. nsf.govmdpi.comresearchgate.net Boronic acids have also been explored as catalysts for transamidation, particularly for the formylation of amino esters under milder conditions. nih.gov

Hydrolysis: Ester hydrolysis converts the methyl ester into a carboxylate group, which can be crucial for subsequent reactions or for altering the molecule's solubility and chemical properties. This transformation is typically carried out under basic or acidic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a common method involving reagents like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in an aqueous solvent mixture. rsc.orgnih.gov The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. The reaction rate is sensitive to steric hindrance around the ester group. nih.gov For amino acid esters, the change in the pKa of the amino group upon hydrolysis of the remote ester can be significant, influencing the reactivity of the molecule. rsc.org

Acid-Catalyzed Hydrolysis: This method uses a strong acid and water in a reversible reaction to produce the carboxylic acid and methanol. The kinetics of this process are well-studied for simple esters like methyl acetate (B1210297).

Table 2: General Conditions for Ester Modification

| Transformation | Reagents/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Transamidation (Ammonolysis) | Ammonia, Alkali Metal Alkoxide | Elevated temperature | Amide | google.com |

| Transamidation (General) | Amine, Ni-NHC or Pd-NHC Catalyst | Toluene, 60-140 °C | Substituted Amide | nsf.govresearchgate.net |

| Base-Catalyzed Hydrolysis | LiOH or NaOH, Water/Solvent | Room temperature to reflux | Carboxylate Salt | rsc.orgnih.gov |

Stereoselective Synthesis of Chiral Analogues

The creation of chiral analogues of methyl amino(hydroxyimino)acetate, where a stereocenter is introduced, is a significant challenge in synthetic chemistry. While direct asymmetric syntheses of the title compound are not widely reported, several established strategies for the stereoselective synthesis of related α-amino acids and their derivatives can be adapted.

One major approach is the asymmetric hydrogenation of oximes or related imines. The development of chiral iridium nih.gov and nickel researchgate.net catalysts has enabled the highly enantioselective hydrogenation of imino esters and oximes to produce chiral amines and hydroxylamines. nih.gov The stereochemical outcome is controlled by the chiral ligand coordinated to the metal center.

Another powerful strategy is the nucleophilic addition to chiral imines or the use of chiral catalysts in additions to achiral imines. The Pudovik reaction, which involves the addition of phosphites to imines, can be rendered stereoselective by using chiral amines, chiral aldehydes, or chiral catalysts to control the facial selectivity of the nucleophilic attack. nih.gov Similarly, the addition of titanium enolates of alkoxy acetate esters to imines can produce α-oxy-β-amino esters with good diastereoselectivity, which can be influenced by reaction temperature and the steric properties of the reactants. union.edu

The Sharpless Asymmetric Aminohydroxylation (ASAH) offers a direct route to optically active syn-α-hydroxy-β-amino acids from α,β-unsaturated esters. nih.gov This reaction uses a chiral ligand, typically derived from dihydroquinine or dihydroquinidine, in the presence of an osmium catalyst to achieve high enantioselectivity. nih.gov Furthermore, radical-based methods are emerging for the asymmetric synthesis of α-amino acids, involving the stereocontrolled addition of radicals to chiral dehydroalanine (B155165) derivatives. ineosopen.org These diverse methodologies provide a toolbox for potentially creating chiral analogues of methyl amino(hydroxyimino)acetate, enabling the exploration of their properties in stereodefined contexts.

Reaction Kinetics and Optimization Studies of Synthetic Routes

Understanding the kinetics of the reactions involved in the synthesis and transformation of methyl amino(hydroxyimino)acetate is essential for process optimization, enabling improved yields, reduced reaction times, and enhanced purity. Kinetic studies provide quantitative data on reaction rates, the influence of reactant concentrations, temperature, and catalysts, and can elucidate the reaction mechanism.

Kinetic Studies of Formation: The formation of the oxime group itself from a carbonyl precursor and hydroxylamine is subject to kinetic control. The reaction mechanism generally involves the initial formation of a carbinolamine intermediate, followed by a rate-limiting dehydration step to form the C=N bond. acs.org The rate of oxime formation is often pH-dependent and can be accelerated by catalysts, such as aniline. rsc.org

Kinetic Studies of Transformation:

Hydrolysis: The kinetics of the base-catalyzed hydrolysis of α-amino acid esters have been extensively studied. researchgate.netcu.edu.eg These studies often fit models where the reaction proceeds through the coordination of the ester to a metal ion catalyst, followed by rate-determining attack by a hydroxide ion. researchgate.netingentaconnect.com Kinetic parameters such as the rate constant (k) and activation parameters (enthalpy and entropy of activation) can be determined by monitoring the reaction progress over time under different conditions.

Coupling Reactions: In peptide synthesis applications, the rate of formation of the active oxime ester is a critical parameter. HPLC can be used to monitor the reaction of an N-protected amino acid with an oxime-based activating agent to determine the rate of active ester formation and its subsequent stability. nih.gov

Optimization Studies: Response Surface Methodology (RSM), often using designs like the Box-Behnken design (BBD), is a powerful statistical tool for optimizing reaction conditions. uctm.edu By systematically varying multiple factors simultaneously (e.g., temperature, catalyst concentration, reactant ratios, and time), an optimal set of conditions can be identified to maximize product yield. For instance, in the microwave-assisted synthesis of methyl acetate, RSM was used to find that a microwave power of 577 W, a methanol to acetic acid ratio of 1.19:1, a catalyst concentration of 4.08%, and a time of 24.45 minutes resulted in an optimal conversion of 98.76%. uctm.edu Similar optimization studies could be applied to the various synthetic steps involving methyl amino(hydroxyimino)acetate to enhance industrial viability.

Table 3: Example Kinetic Parameters for a Related Reaction (Base Hydrolysis of Glycine Methyl Ester)

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Rate Constant (k) | Varies with catalyst | 25 °C, I = 0.1 M | researchgate.netingentaconnect.com |

| Activation Enthalpy (ΔH‡) | Varies with catalyst system | Dioxane-water solutions | ingentaconnect.com |

| Activation Entropy (ΔS‡) | Varies with catalyst system | Dioxane-water solutions | ingentaconnect.com |

Mechanistic Investigations of Reactions Involving Methyl Amino Hydroxyimino Acetate

Role as an Activating Agent in Amide and Peptide Bond Formation

Methyl amino(hydroxyimino)acetate, and its close analog ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), play a crucial role as additives in the formation of amide and peptide bonds. Their primary function is to act as activating agents, facilitating the coupling of carboxylic acids with amines. This process is central to peptide synthesis, where the formation of the peptide bond requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine.

The formation of an amide bond is typically initiated by an enzyme that activates the carboxylic acid, often at the expense of ATP, through the formation of an acyl-adenylate or an acylphosphate intermediate. nih.gov In chemical synthesis, this activation is achieved using coupling reagents. When a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC) is used, the carboxylate oxygen attacks the electrophilic carbon of DCC, forming an "active ester." masterorganicchemistry.com This active ester possesses a good leaving group, making it susceptible to nucleophilic attack by the amine to form the amide. masterorganicchemistry.com

Methyl amino(hydroxyimino)acetate and its derivatives serve as additives in this process. For instance, in peptide synthesis using carbodiimides, an O-acylisourea is formed as a highly reactive intermediate. umich.edu Additives like hydroxybenzotriazole (B1436442) (HOBt) or Oxyma react with this intermediate to form an active ester. umich.eduwikipedia.org These active esters are more stable than the O-acylisourea intermediate but still highly reactive towards amines, leading to the formation of the desired amide or peptide bond. wikipedia.orgthieme-connect.de The use of these additives helps to minimize side reactions and improve the efficiency of the coupling reaction. umich.edu

The general mechanism involves a two-step process where the active ester is formed first, followed by aminolysis. thieme-connect.de This process proceeds through a tetrahedral intermediate, and the breakdown of this intermediate is the rate-limiting step. thieme-connect.de

Table 1: Common Intermediates in Amide Bond Formation

| Intermediate | Description | Role of Methyl Amino(hydroxyimino)acetate Analogues |

| Acyl-adenylate | Formed in biological systems via ATP-dependent enzymes. nih.gov | Not directly involved, but serves a similar activation purpose in a biological context. |

| Acylphosphate | Another ATP-dependent intermediate in biological amide synthesis. nih.gov | Not directly involved. |

| O-acylisourea | A highly reactive intermediate formed from the reaction of a carboxylic acid with a carbodiimide (B86325). umich.edu | Reacts with this intermediate to form a more stable and selective active ester. |

| Active Ester | An ester with an electron-withdrawing group that enhances its reactivity towards nucleophiles. wikipedia.orgthieme-connect.de | Forms active esters that are key for the subsequent reaction with the amine. |

The aminolysis of active esters proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the active ester. thieme-connect.de This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of the leaving group (the alcohol part of the active ester), results in the formation of the amide bond. thieme-connect.de

Transition state analysis, often employing computational methods like density functional theory (DFT), is crucial for understanding the detailed mechanism and stereoselectivity of these reactions. nih.gov For instance, studies on other reactions have used kinetic isotope effects to determine that carbon-carbon bond formation is the rate-determining step. nih.gov While specific transition state analyses for reactions involving Methyl amino(hydroxyimino)acetate were not found in the provided search results, the general principles of nucleophilic acyl substitution apply. The geometry and energy of the transition state will be influenced by the nature of the reactants, the solvent, and the catalyst or additive used.

Influence on Racemization Suppression in Chiral Synthesis

A significant challenge in peptide synthesis is the potential for racemization of the chiral amino acids during the activation and coupling steps. umich.edupeptide.comhighfine.com Racemization leads to the formation of diastereomeric peptides that are often difficult to separate, compromising the purity and biological activity of the final product. nih.gov

Additives like Methyl amino(hydroxyimino)acetate and its derivatives are instrumental in suppressing racemization. highfine.com The activation of a protected amino acid can lead to the formation of a 5(4H)-oxazolone (azlactone), which is a key intermediate in the racemization process. umich.edu The enolization of this oxazolone (B7731731) leads to the loss of stereochemical integrity at the α-carbon.

The use of additives like HOBt, HOAt, and Oxyma (a close analog of Methyl amino(hydroxyimino)acetate) helps to minimize the formation and lifetime of the highly reactive O-acylisourea intermediate by rapidly converting it into an active ester. peptide.comhighfine.com These active esters are less prone to cyclize into the problematic oxazolone, thus preserving the stereochemistry of the amino acid. rsc.org Studies have shown that coupling reagents combined with Oxyma can significantly reduce racemization, even for amino acids that are particularly susceptible, such as histidine and cysteine. nih.gov For example, the use of DIC/Oxyma was found to be the mildest coupling reagent combination, minimizing racemization for Fmoc-L-His(Trt)-OH. nih.gov

Racemization can occur through two primary mechanisms: direct enolization of the activated carboxylic acid or via the formation of an oxazolone intermediate. highfine.com The latter is generally the more significant pathway in peptide synthesis. umich.edu Certain amino acids, such as histidine and cysteine, are particularly prone to racemization. peptide.com The reaction conditions, including the choice of coupling reagent, base, and solvent, also play a crucial role in the extent of racemization. highfine.comnih.gov For instance, the use of stronger bases can increase the rate of racemization. highfine.com

Table 2: Factors Influencing Racemization in Peptide Synthesis

| Factor | Influence on Racemization | Role of Methyl Amino(hydroxyimino)acetate Analogues |

| Amino Acid Structure | Amino acids like histidine and cysteine are more prone to racemization. peptide.com | Can suppress racemization even for these sensitive amino acids when used as an additive. nih.gov |

| Coupling Reagent | The choice of coupling reagent significantly impacts the degree of racemization. nih.gov | When combined with carbodiimides (e.g., DIC), it forms a combination that minimizes racemization. nih.gov |

| Base | The basicity and steric hindrance of the organic base used can affect racemization rates. highfine.com | Helps to mitigate the racemizing effect of bases by promoting a more favorable reaction pathway. |

| Temperature | Higher temperatures can increase the rate of racemization. nih.gov | The use of efficient additives like Oxyma allows for coupling at lower temperatures, reducing racemization risk. |

Side Reaction Pathways and Byproduct Formation

Besides racemization, other side reactions can occur during peptide synthesis, leading to the formation of unwanted byproducts. One common side reaction is the formation of diketopiperazines, which is particularly prevalent at the dipeptide stage, especially when proline is one of the first two residues. peptide.com Another potential side reaction is the intramolecular acyl transfer in the O-acylisourea intermediate, which can lead to the formation of an N-acylurea, reducing the yield and complicating purification. umich.edu

In the context of reactions involving oxime derivatives, a potential byproduct can be a 5-Hydroxy-1H-imidazole-4-carbonitrile, as observed in a synthesis pathway starting from a related cyanoacetate (B8463686) derivative. rsc.org While this specific byproduct is from a different reaction sequence, it highlights the potential for the imidazole (B134444) core to be involved in side reactions under certain conditions. The use of Methyl amino(hydroxyimino)acetate and its analogs as additives is designed to channel the reaction towards the desired amide bond formation and minimize these and other side reactions. umich.edupeptide.com

Information regarding "Methyl amino(hydroxyimino)acetate" is not available in the public domain.

While general information exists for related functional groups such as oximes, O-acyl oximes, and α-amino esters, a direct extrapolation of these properties to "Methyl amino(hydroxyimino)acetate" without specific experimental data would be scientifically unsound. The unique combination of the amino, hydroxyimino (oxime), and methyl ester functionalities within the same molecule likely results in specific reactivity and properties that are not documented in the available literature.

Therefore, it is not possible to provide a scientifically accurate and detailed article on "Methyl amino(hydroxyimino)acetate" that adheres to the strict requirements of the requested outline, including data tables and detailed research findings. Any attempt to do so would be speculative and would not meet the standards of a professional and authoritative scientific article.

Applications in Advanced Organic Synthesis Research

Utilization in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically producing peptides. nih.gov The use of OxymaPure as a coupling additive in SPPS, typically in conjunction with a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC), has become a gold standard. oxymapure.comnih.gov It serves to enhance coupling efficiency and act as a racemization suppressant. biosyn.comthieme-connect.com The mechanism involves the rapid reaction of Oxyma with the highly reactive O-acylisourea intermediate (formed from the amino acid and DIC), converting it into an Oxyma active ester. biosyn.comnih.gov This active ester is highly reactive toward the amine nucleophile but is significantly less prone to racemization, thus preserving the stereochemical integrity of the amino acids being coupled. biosyn.comorgsyn.org Furthermore, Oxyma is considered a "green" reagent as it is non-explosive, less toxic than benzotriazole-based additives, and effective in more environmentally benign solvents. biosyn.com

The success of Oxyma as an additive spurred the development of "standalone" coupling reagents where the Oxyma moiety is integrated into a more complex molecular structure. thieme-connect.comcsic.es This innovation eliminates the need for a separate carbodiimide activator. These reagents are broadly categorized into uronium/aminium salts and phosphonium (B103445) salts. csic.esacs.org

Uronium/Aminium Salts : The most prominent member of this class is COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate). acs.orgnih.gov COMU integrates the Oxyma core with a morpholino-based carbocation skeleton, which enhances its solubility, stability, and reactivity. nih.govluxembourg-bio.com It demonstrates coupling efficiencies comparable or superior to the classic reagent HATU and is noted for its water-soluble by-products, which simplifies purification in solution-phase synthesis. nih.govbachem.com A unique feature of COMU-mediated reactions is that they can often be monitored by a color change. luxembourg-bio.comchemicalbook.com

Phosphonium Salts : PyOxim ([Ethyl cyano(hydroxyimino)acetato-O2]tri-1-pyrrolidinylphosphonium hexafluorophosphate) is a leading phosphonium-based reagent. peptide.comsigmaaldrich.com It combines the benefits of Oxyma with the distinct reactivity of phosphonium salts. peptide.com PyOxim is highly efficient, often outperforming reagents like PyBOP, HBTU, and HCTU, and its performance is on par with COMU. peptide.com A critical advantage of phosphonium salts like PyOxim is their inability to cause guanidinylation, a side reaction where uronium-type reagents can irreversibly cap the N-terminal amine of a peptide. bachem.commerckmillipore.com

Table 1: Comparison of Leading Oxyma-Based Coupling Reagents

| Feature | COMU (Uronium Salt) | PyOxim (Phosphonium Salt) |

|---|---|---|

| Full Name | 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate | [Ethyl cyano(hydroxyimino)acetato-O2]tri-1-pyrrolidinylphosphonium hexafluorophosphate |

| Coupling Efficiency | High, comparable to HATU. bachem.com | High, superior to PyBOP/HBTU and comparable to COMU. peptide.com |

| Racemization | Low epimerization observed. acs.org | Mediates coupling with low racemization. peptide.com |

| Key Advantage | Water-soluble by-products simplify workup in solution phase. nih.govluxembourg-bio.com | Cannot cause guanidinylation side reaction, ideal for cyclization and fragment condensation. bachem.commerckmillipore.com |

| Solubility | Good solubility in a broad range of solvents like DMF. acs.org | Excellent solubility in DMF and NMP. merckmillipore.commerckmillipore.com |

| Stability | Can show poor hydrolytic stability in DMF over several hours. csic.esmerckmillipore.com | Solutions in DMF show good stability, retaining ~90% activity after 48 hours. merckmillipore.com |

"Difficult sequences" are peptides prone to aggregation during SPPS, which hinders subsequent coupling and deprotection steps, leading to low purity and yield. nih.govresearchgate.net Oxyma-based reagents have proven to be powerful tools for overcoming these challenges.

PyOxim has demonstrated high efficacy in synthesizing sterically hindered peptides, such as those containing N-methyl amino acids or α,α-disubstituted residues like Aib (2-aminoisobutyric acid). merckmillipore.comrsc.org Similarly, COMU has been successfully used to synthesize challenging sequences, including the demanding H-Tyr-Aib-Aib-Phe-Leu-NH2 peptide, with minimal side products. luxembourg-bio.com The choice of reagent, base, and reaction conditions are all critical variables that can be optimized to improve the synthesis of these complex molecules. nih.govresearchgate.net

Table 2: Examples of Difficult Peptide Syntheses Using Oxyma-Based Reagents

| Difficult Sequence/Peptide | Reagent Used | Finding |

|---|---|---|

| Peptaibols (contain Aib) | PyOxim | Highly effective in the synthesis of these sterically hindered peptides. luxembourg-bio.com |

| H-VQUUIDYING-OH (ACP derivative) | PyOxim | Achieved significantly higher crude purity compared to previously reported methods. luxembourg-bio.com |

| H-Tyr-Aib-Aib-Phe-Leu-NH2 | COMU | Synthesis led to only 0.26% of deletion byproduct (des-Aib). luxembourg-bio.com |

| Liraglutide and Semaglutide Fragments | OxymaPure/TBEC | Key fragments of these complex therapeutic peptides were successfully synthesized. rsc.org |

A primary function of Oxyma and its derivatives is the minimization of unwanted side reactions during peptide assembly.

Racemization : As previously mentioned, the formation of the Oxyma active ester is a key strategy to prevent the loss of stereochemical integrity during amino acid activation. biosyn.commerckmillipore.com Studies comparing OxymaPure to the classic additive HOBt have shown OxymaPure to be more effective at suppressing epimerization. orgsyn.org

Aspartimide Formation : This side reaction is common at Asp-Xxx sequences and is promoted by the basic conditions of Fmoc group removal. The addition of OxymaPure to the piperidine (B6355638) deprotection solution has been shown to be effective in suppressing aspartimide formation. merckmillipore.comoxymapure.com

Guanidinylation : This side reaction is specific to uronium/aminium-type reagents (e.g., HBTU, HATU, and to a lesser extent, COMU) where the reagent can react with the free N-terminal amine of the peptide, leading to a capped chain. Phosphonium-based reagents like PyOxim are incapable of this reaction, making them the superior choice for slow reactions such as peptide cyclizations or the coupling of large fragments where activation times are longer. bachem.commerckmillipore.com

Adduct Formation : A potential side reaction between Oxyma and DIC can occur, which could ultimately generate hydrogen cyanide (HCN). nih.govresearchgate.net However, studies have shown that this can be minimized or suppressed by optimizing the protocol, such as pre-activating the amino acid with DIC for a short period before addition to the resin, followed by the addition of Oxyma. nih.govresearchgate.net

Solution-Phase Amide and Ester Bond Formation

The utility of Oxyma-based reagents extends beyond solid-phase methods to solution-phase synthesis. thieme-connect.comcsic.es The high reactivity and suppression of side reactions are equally beneficial in solution. Reagents like COMU are particularly well-suited for this application because their by-products are water-soluble, allowing for simple removal via aqueous extraction during workup. nih.govluxembourg-bio.com PyOxim is also effective in solution, though its phosphine (B1218219) oxide by-product can sometimes complicate purification. bachem.com

While renowned for creating amide bonds, Oxyma-based coupling reagents are also highly effective for esterification. The activated Oxyma ester of a carboxylic acid can react with an alcohol instead of an amine to form an ester bond.

Uronium-based reagents, including COMU, have been used to prepare esters from a wide range of carboxylic acids and alcohols (primary, secondary, and tertiary) in excellent yields at room temperature. bachem.comluxembourg-bio.comresearchgate.netorganic-chemistry.org By carefully selecting the coupling agent and base, it is possible to achieve selective esterification of primary alcohols in the presence of secondary alcohols. luxembourg-bio.comresearchgate.net This dual utility for both amidation and esterification makes these reagents versatile tools for the synthesis of complex molecules like polyester (B1180765) dendrimers and depsipeptides. luxembourg-bio.com

The activated intermediates generated by Oxyma-based reagents can react with a variety of nucleophiles beyond amines and alcohols. Oximes themselves are valuable synthons for preparing numerous nitrogen-containing functional groups. csic.es

Specifically, the synthesis of hydroxamic acids (R-CO-NHOH) from carboxylic acids has been successfully achieved using Oxyma-derived reagents. csic.es

Boc-Oxyma , a derivative where the oxime hydroxyl is protected with a Boc group, has proven to be an efficient reagent for synthesizing amides, esters, and hydroxamic acids from both aromatic and aliphatic carboxylic acids. csic.es This method was extended to the synthesis of the anticancer drug Suberoylanilide Hydroxamic Acid (SAHA). csic.es

Another derivative, o-NosylOXY (ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate), readily activates carboxylic acids to afford a range of products including amides, esters, and hydroxamates. csic.escsic.es

This reactivity highlights the versatility of the cyano(hydroxyimino)acetate core structure, enabling access to diverse functional groups essential in medicinal chemistry and materials science.

Role as a Precursor or Intermediate in Complex Molecule Synthesis

The unique arrangement of functional groups in methyl amino(hydroxyimino)acetate makes it a strategic precursor for synthesizing a variety of important organic molecules, including heterocycles and modified amino acids.

The reactivity of methyl amino(hydroxyimino)acetate and its structural analogs is leveraged in the formation of key heterocyclic rings that are prevalent in medicinal chemistry.

Imidazoles: A structurally related precursor, methyl 2-cyano-2-(hydroxyimino)acetate, is instrumental in the synthesis of imidazole (B134444) derivatives. The synthetic pathway involves a sequence of oximation, reduction, and coupling reactions. rsc.org Initially, a methyl ester starting material undergoes oximation to produce methyl 2-cyano-2-(hydroxyimino)acetate. rsc.org This intermediate is then subjected to a reduction reaction, which converts the oxime to an amino group, yielding a methyl 2-amino-2-cyanoacetate. The final step is a coupling reaction with formamidine, which leads to the cyclization and formation of the imidazole ring, specifically producing methyl 5-amino-1H-imidazole-4-carboxylate. rsc.org This multi-step process highlights how the core structure of a (hydroxyimino)acetate can be methodically transformed into complex heterocyclic systems. rsc.org

Isoxazoles: While direct synthesis of isoxazoles from methyl amino(hydroxyimino)acetate is not extensively documented, the synthesis of the isoxazole (B147169) ring often involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) or the use of nitrile oxides. rsc.orgmdpi.com Structurally similar compounds, such as ethyl-2-chloro-2-(hydroxyimino)acetate, serve as precursors to in-situ generated nitrile oxides, which then undergo 1,3-dipolar cycloaddition reactions to form the isoxazole core. rsc.org The reaction of arylisothiocyanates with sodium methyl cyanoacetate (B8463686) followed by treatment with hydroxylamine also yields substituted methyl 5-aminoisoxazole-4-carboxylates. researchgate.net These established methods suggest the potential utility of methyl amino(hydroxyimino)acetate as a synthon in various isoxazole synthesis strategies. rsc.orgresearchgate.net

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that are used to modify the structure and function of peptides and proteins. nih.gov Peptidomimetics are compounds that mimic the structure of peptides but possess modified backbones to improve properties such as stability and bioavailability. nih.govresearchgate.net

The (hydroxyimino)acetate moiety, which is the central feature of methyl amino(hydroxyimino)acetate, is a cornerstone of modern peptide synthesis. This structural motif is found in highly efficient coupling additives like Ethyl 2-cyano-2-(hydroxyimino)acetate (commercially known as OxymaPure). nih.govresearchgate.net These additives are used in conjunction with carbodiimides during solid-phase peptide synthesis (SPPS) to facilitate the formation of amide bonds. nih.gov Their primary role is to prevent racemization, a common side reaction that compromises the stereochemical integrity of the synthesized peptide. acs.org

Given that the core structure of methyl amino(hydroxyimino)acetate is shared with these critical reagents, it represents a valuable building block for the synthesis of non-canonical amino acids and for incorporation into peptidomimetic scaffolds. mdpi.comnih.gov Its functional groups allow for further elaboration to create complex side chains or to modify the peptide backbone, contributing to the development of novel therapeutic peptides with enhanced stability and tailored biological activity. mdpi.com

Table 1: Key Coupling Additives in Peptide Synthesis with a (Hydroxyimino)acetate Core

| Compound Name | Acronym/Commercial Name | Key Application | Reference |

|---|---|---|---|

| Ethyl 2-cyano-2-(hydroxyimino)acetate | OxymaPure | Suppresses racemization during amide bond formation in SPPS. | nih.govresearchgate.net |

Compatibility with Green Solvent Systems in Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, emphasizing the use of less hazardous and more environmentally benign solvents. acs.org In the context of organic synthesis, particularly in pharmaceutical manufacturing, there is a significant effort to replace conventional, hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). nih.govacs.org

Research into solid-phase peptide synthesis (SPPS) has identified greener alternatives that are effective for various steps of the process, including coupling and washing. acs.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, and ethyl acetate (B1210297) have demonstrated excellent performance, sometimes surpassing that of traditional solvents like DMF. acs.org The investigation into the synthesis of imidazole derivatives from methyl 2-cyano-2-(hydroxyimino)acetate was conducted as part of an effort to develop greener synthetic methods, underscoring the relevance of this class of compounds to environmentally conscious chemistry. rsc.org The compatibility of these synthetic protocols with green solvents is crucial for reducing the environmental impact of chemical production.

Table 2: Examples of Green Solvents in Organic Synthesis

| Solvent | Origin/Type | Key Advantages in Synthesis | Reference |

|---|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass-derived | Effective replacement for DMF and DCM in SPPS; good resin swelling. | acs.org |

| Ethyl Acetate | Ester | Greener alternative for washing and coupling steps in SPPS. | acs.org |

| Anisole | Ether | Used in green solvent mixtures for SPPS. | nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. biointerfaceresearch.com For methyl amino(hydroxyimino)acetate, these calculations can provide a detailed picture of its molecular orbitals and charge distribution, which are fundamental to understanding its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting a molecule's reactivity. biointerfaceresearch.com For methyl amino(hydroxyimino)acetate, the HOMO is expected to be localized on the more electron-rich regions, likely the nitrogen and oxygen atoms of the amino and hydroxyimino groups, indicating these sites as potential centers for electrophilic attack. Conversely, the LUMO would likely be centered on the carbonyl group and the C=N bond, highlighting these as sites for nucleophilic attack.

The analysis of the molecular electrostatic potential (MEP) surface would further reveal the charge distribution. It is anticipated that the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group would exhibit negative electrostatic potential, making them susceptible to electrophilic interactions and hydrogen bonding. nih.gov The hydrogen atom of the hydroxyl group and the protons of the amino group would show positive potential, indicating their acidic nature.

Table 1: Predicted General Trends in Molecular Orbital Properties and Charge Distribution for Methyl amino(hydroxyimino)acetate

| Property | Predicted Characteristic for Methyl amino(hydroxyimino)acetate |

| HOMO Localization | Primarily on the N and O atoms of the amino and hydroxyimino groups. |

| LUMO Localization | Primarily on the C=O and C=N bonds. |

| Negative Electrostatic Potential | Oxygen of the hydroxyl group and nitrogen of the amino group. |

| Positive Electrostatic Potential | Hydrogen of the hydroxyl group and hydrogens of the amino group. |

| Key NBO Interactions | Delocalization between lone pairs of N/O atoms and adjacent antibonding orbitals. |

Note: This table represents predicted trends based on the functional groups present in the molecule and general principles of computational chemistry, as specific data for Methyl amino(hydroxyimino)acetate is not available.

The acidity of the hydroxyimino group is a critical parameter influencing the chemical and biological activity of methyl amino(hydroxyimino)acetate. Computational methods can be employed to predict the pKa value of the oxime proton. tsijournals.com These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in a solvent, often using a combination of quantum mechanical calculations and a continuum solvation model. rsc.org

For oximes, the pKa is influenced by the electronic effects of the substituents. tsijournals.comnih.gov In methyl amino(hydroxyimino)acetate, the presence of the electron-withdrawing ester group and the electron-donating amino group would have competing effects on the acidity of the oxime proton. Quantum chemical calculations could precisely quantify these effects and provide a reliable estimate of the pKa. Isodesmic reaction schemes, which involve calculating the relative acidity with respect to a reference compound with a known pKa, can also be a powerful approach for accurate pKa prediction. rsc.org

Table 2: Factors Influencing the pKa of the Hydroxyimino Group in Methyl amino(hydroxyimino)acetate

| Factor | Influence on Acidity |

| Electron-withdrawing ester group | Increases acidity (lowers pKa). |

| Electron-donating amino group | Decreases acidity (raises pKa). |

| Solvation effects | Stabilizes the conjugate base, increasing acidity. |

| Intramolecular hydrogen bonding | Can influence the stability of the protonated and deprotonated forms. |

Note: The net effect on the pKa would be a balance of these contributing factors, which can be quantified through computational analysis.

Modeling of Reaction Pathways and Transition States

Computational modeling is crucial for understanding the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. wikipedia.org For methyl amino(hydroxyimino)acetate, this approach can be used to study various reactions, including its formation, hydrolysis, and stereoisomerization.

The formation of methyl amino(hydroxyimino)acetate likely proceeds through the condensation of a corresponding ketoester with hydroxylamine (B1172632). byjus.com Computational modeling can elucidate the reaction mechanism, identifying the key intermediates and transition states. The energy profile would reveal the activation barriers for each step, providing insights into the reaction kinetics. ic.ac.uk

The C=N double bond of the oxime group can exist as either E or Z isomers. The interconversion between these isomers, or racemization if the molecule is chiral, can be studied by modeling the rotation around the C=N bond. This process typically involves a high-energy transition state and the energy barrier can be calculated to predict the rate of isomerization. acs.org For methyl amino(hydroxyimino)acetate, the relative stability of the E and Z isomers and the energy barrier for their interconversion would be important for understanding its conformational preferences and reactivity.

If methyl amino(hydroxyimino)acetate participates in reactions that generate new stereocenters, computational chemistry can be used to predict and explain the observed stereoselectivity. nih.gov For instance, in a reaction involving the addition of a nucleophile to the carbonyl group, the pre-existing stereocenter of the amino acid moiety could influence the facial selectivity of the attack.

By modeling the transition states for the formation of different stereoisomeric products, the energy differences between these transition states can be calculated. uncw.edu According to transition state theory, the product formed via the lower energy transition state will be the major product. wikipedia.org This allows for a rationalization of the stereochemical outcome of the reaction and can guide the design of stereoselective syntheses.

Molecular Dynamics Simulations in Solution-Phase Reactions

While quantum chemical calculations are excellent for studying the electronic properties and reaction pathways of isolated molecules or with implicit solvent models, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in an explicit solvent environment. nih.gov For methyl amino(hydroxyimino)acetate, MD simulations can be used to study its conformational dynamics, solvation structure, and interactions with other molecules in solution.

MD simulations can reveal the preferred conformations of the molecule in solution, taking into account the flexibility of the side chains and the possibility of intramolecular hydrogen bonding. nih.gov The simulations can also provide a detailed picture of the hydration shell around the molecule, identifying specific water molecules that are strongly hydrogen-bonded to the polar groups. This information is crucial for understanding the molecule's solubility and its role in solution-phase reactions. For reactions, MD simulations can be used to explore the free energy landscape and identify the most probable reaction coordinates. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, IR, MS)

The spectroscopic characteristics of Methyl amino(hydroxyimino)acetate are crucial for its identification, purity assessment, and structural elucidation. While comprehensive experimental and computational studies dedicated solely to this compound are not extensively documented in publicly accessible literature, its structural features—a methyl ester, an amino group, and a hydroxyimino (oxime) group—allow for the prediction of its spectral behavior based on well-established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting spectroscopic properties. These computational predictions, when correlated with experimental data from analogous molecules, can provide a reliable framework for the spectral analysis of Methyl amino(hydroxyimino)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. For Methyl amino(hydroxyimino)acetate (C₃H₆N₂O₃), both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The methyl protons of the ester group (-OCH₃) would typically appear as a singlet in the downfield region, influenced by the electronegative oxygen atom. The protons of the amino group (-NH₂) would likely present as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The proton of the hydroxyimino group (-OH) is also expected to be a broad singlet, with its position highly dependent on experimental conditions.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide insights into the carbon skeleton. The carbonyl carbon of the ester group (C=O) is expected to resonate at the lowest field due to the strong deshielding effect of the double-bonded oxygen. The carbon atom double-bonded to the nitrogen of the oxime group (C=NOH) would also appear significantly downfield. The methyl carbon of the ester group (-OCH₃) would be found in the upfield region.

Predicted NMR Data: Basing predictions on computational models and data from structurally similar compounds, a hypothetical set of NMR data can be tabulated.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Methyl amino(hydroxyimino)acetate

| Functional Group | Hydrogen Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methyl Ester | -OCH₃ | 3.7 - 3.9 | Singlet |

| Amino Group | -NH₂ | 5.0 - 7.0 (variable) | Broad Singlet |

| Hydroxyimino | -NOH | 9.0 - 11.0 (variable) | Broad Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Methyl amino(hydroxyimino)acetate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160 - 170 |

| Imino (C=NOH) | 145 - 155 |

| Methyl (-OCH₃) | 50 - 55 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The key functional groups in Methyl amino(hydroxyimino)acetate would produce the following expected absorption bands:

N-H Stretching: The amino group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations.

O-H Stretching: The hydroxyimino group (-OH) would show a broad absorption band due to hydrogen bonding.

C=O Stretching: The carbonyl group of the methyl ester would produce a strong, sharp absorption band.

C=N Stretching: The imine bond of the oxime would have a characteristic stretching vibration.

C-O Stretching: The C-O single bond of the ester group would also be visible.

N-O Stretching: The N-O bond of the oxime group would show a stretching vibration.

Predicted IR Data: The following table outlines the predicted characteristic IR absorption bands for the compound.

Interactive Data Table: Predicted IR Absorption Frequencies for Methyl amino(hydroxyimino)acetate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Hydroxyimino (-OH) | O-H Stretch (H-bonded) | 3100 - 3400 | Broad, Medium |

| Carbonyl (C=O) | C=O Stretch | 1710 - 1740 | Strong |

| Imino (C=N) | C=N Stretch | 1620 - 1680 | Medium to Weak |

| Ester (C-O) | C-O Stretch | 1200 - 1300 | Strong |

| Oxime (N-O) | N-O Stretch | 930 - 960 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

For Methyl amino(hydroxyimino)acetate (Molecular Weight: 118.09 g/mol ), the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would result from the cleavage of the weakest bonds. Common fragmentation pathways for this molecule could include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Loss of the carboxyl group (-COOCH₃).

Cleavage of the N-O bond in the oxime.

Loss of the amino group (-NH₂).

Predicted Mass Spectrometry Data: The expected key ions in the mass spectrum are listed below.

Interactive Data Table: Predicted Key Mass-to-Charge Ratios (m/z) for Methyl amino(hydroxyimino)acetate

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₃H₆N₂O₃]⁺ | 118 | Molecular Ion |

| [M - OCH₃]⁺ | [C₂H₃N₂O₂]⁺ | 87 | Loss of methoxy radical |

| [M - COOCH₃]⁺ | [H₂N₂O]⁺ | 60 | Loss of carbomethoxy radical |

| [M - NH₂]⁺ | [C₃H₄NO₃]⁺ | 102 | Loss of amino radical |

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, offering deep insights into the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of Methyl amino(hydroxyimino)acetate. While specific experimental data for this exact compound is not widely published, the expected chemical shifts can be inferred from the analysis of similar structures and general principles of NMR spectroscopy.

In a typical ¹H NMR spectrum, one would anticipate distinct signals corresponding to the different types of protons present in the molecule. The methyl ester protons (-OCH₃) would likely appear as a singlet in the upfield region, typically around 3.7-3.9 ppm. The protons of the amino group (-NH₂) would be expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. The hydroxyl proton of the oxime group (-OH) would also appear as a singlet, and its position would be sensitive to solvent and temperature.

¹³C NMR spectroscopy provides complementary information about the carbon framework. The carbonyl carbon of the ester group would resonate significantly downfield, generally in the range of 160-170 ppm. The carbon atom of the C=NOH group would also have a characteristic downfield shift. The methyl carbon of the ester group would be found in the upfield region of the spectrum.

Mechanistic studies involving Methyl amino(hydroxyimino)acetate would heavily rely on NMR to track the transformation of the molecule. For instance, in reactions where the ester is hydrolyzed or the amino group is modified, changes in the corresponding NMR signals would provide direct evidence of the reaction's progress and the formation of new species.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl amino(hydroxyimino)acetate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH ₃ (ester) | ~3.8 (s) | ~53 |

| -NH ₂ | Broad singlet | - |

| -OH (oxime) | Broad singlet | - |

| C =O (ester) | - | ~165 |

| C =NOH | - | ~150 |

Note: These are predicted values and can vary based on solvent and experimental conditions. "s" denotes a singlet.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of Methyl amino(hydroxyimino)acetate and for analyzing its fragmentation patterns, which can confirm its structure. The molecular formula of Methyl amino(hydroxyimino)acetate is C₃H₆N₂O₃, giving it a molecular weight of approximately 118.09 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃), which would result in a fragment ion at m/z 87. The loss of the entire ester group is another possibility. For amino compounds, the loss of ammonia (B1221849) (NH₃) can be observed. The specific fragmentation pattern provides a unique fingerprint for the molecule.

In reaction monitoring, MS can be used to follow the disappearance of the reactant's molecular ion peak and the appearance of the product's molecular ion peak, providing real-time information on the reaction's conversion and the formation of any byproducts.

Table 2: Potential Fragment Ions in the Mass Spectrum of Methyl amino(hydroxyimino)acetate

| Fragment Ion | Proposed Structure | m/z |

| [M]⁺ | [C₃H₆N₂O₃]⁺ | 118 |

| [M - OCH₃]⁺ | [C₂H₃N₂O₂]⁺ | 87 |

| [M - COOCH₃]⁺ | [HN₂O]⁺ | 59 |

Infrared (IR) and UV-Vis Spectroscopy in Reaction Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in Methyl amino(hydroxyimino)acetate. The spectrum would be expected to show characteristic absorption bands for the various bonds within the molecule.

A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ would be indicative of the C=O stretch of the ester group. The N-H stretching vibrations of the primary amine would typically appear as one or two bands in the range of 3300-3500 cm⁻¹. The O-H stretch of the oxime group would be observed as a broad band, also in the high-frequency region (around 3200-3600 cm⁻¹). The C=N stretch of the oxime is expected to appear around 1620-1680 cm⁻¹.

UV-Vis spectroscopy, while less specific for detailed structural elucidation, can be useful for quantitative analysis and for studying electronic transitions within the molecule, particularly if conjugated systems are present or formed during a reaction.

Table 3: Characteristic IR Absorption Bands for Methyl amino(hydroxyimino)acetate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | 1735 - 1750 |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Oxime (O-H) | Stretch | 3200 - 3600 (broad) |

| Oxime (C=N) | Stretch | 1620 - 1680 |

| Ester (C-O) | Stretch | 1000 - 1300 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating Methyl amino(hydroxyimino)acetate from reaction mixtures, assessing its purity, and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of Methyl amino(hydroxyimino)acetate. Using a suitable stationary phase (e.g., C18) and a mobile phase, a single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions.

During a synthesis, HPLC is invaluable for monitoring the reaction's progress. By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, one can track the consumption of starting materials and the formation of the product. The area under the peaks can be used to quantify the relative amounts of each component, allowing for the calculation of conversion and yield.

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Byproducts and Derivatization

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While Methyl amino(hydroxyimino)acetate itself may have limited volatility for direct GC analysis due to its polar functional groups, it can be analyzed after derivatization.

Derivatization, for example, by silylation of the -OH and -NH₂ groups, increases the volatility and thermal stability of the compound, making it amenable to GC analysis. The resulting GC chromatogram would show a peak at a specific retention time, and the coupled mass spectrometer would provide a mass spectrum of the derivatized compound, confirming its identity.

GC/MS is particularly useful for identifying and quantifying volatile byproducts that may be present in a reaction mixture. This information is crucial for optimizing reaction conditions and for understanding potential side reactions.

Table 4: Summary of Analytical Techniques and Their Applications for Methyl amino(hydroxyimino)acetate

| Technique | Primary Application | Information Obtained |

| NMR Spectroscopy | Structural Elucidation, Mechanistic Studies | Connectivity of atoms, chemical environment of nuclei |

| Mass Spectrometry | Molecular Weight Determination, Product Confirmation | Molecular weight, fragmentation patterns |

| IR Spectroscopy | Functional Group Identification | Presence of key functional groups (e.g., C=O, N-H, O-H) |

| UV-Vis Spectroscopy | Quantitative Analysis | Electronic transitions, concentration measurements |

| HPLC | Purity Assessment, Reaction Monitoring | Purity, retention time, quantification of components |

| GC/MS | Analysis of Volatile Compounds, Byproduct Identification | Separation of volatile components, mass spectra for identification |

X-ray Crystallography for Solid-State Structure Analysis

While no specific crystallographic data for methyl amino(hydroxyimino)acetate is publicly available, the principles of the technique can be illustrated by examining related structures. For instance, X-ray diffraction studies on amino acid crystals have provided detailed insights into their molecular geometry and intermolecular interactions, such as hydrogen bonding. nih.gov Similarly, the crystal structures of various oximino esters have been successfully elucidated, confirming their molecular configuration. researchgate.net

Should a suitable single crystal of methyl amino(hydroxyimino)acetate be grown, X-ray crystallographic analysis would be expected to provide key structural parameters. The anticipated data would be presented in a standardized format, as exemplified in the table below, which is based on typical crystallographic reports for small organic molecules.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The crystal system describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | The space group defines the specific symmetry operations of the unit cell. |

| a (Å) | ~ 8-12 | Unit cell dimension along the a-axis. |

| b (Å) | ~ 5-8 | Unit cell dimension along the b-axis. |

| c (Å) | ~ 15-20 | Unit cell dimension along the c-axis. |

| β (°) | ~ 90-110 | The angle between the a and c axes in a monoclinic system. |

| Volume (ų) | The volume of the unit cell. | |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | The theoretical density of the crystal. |

Derivatization Strategies for Enhanced Analysis

For analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is a common strategy to improve the volatility, thermal stability, and detectability of analytes. gcms.czthermofisher.com Given the polar nature of the amino and hydroxyimino groups in methyl amino(hydroxyimino)acetate, derivatization would be a crucial step for its analysis by GC-MS and could also enhance its chromatographic behavior and detection in HPLC. wikipedia.org

Several derivatization approaches could be employed, targeting the specific functional groups of the molecule.

For Gas Chromatography-Mass Spectrometry (GC-MS):

A two-step derivatization process is often effective for compounds with both carbonyl (or oxime) and hydroxyl/amino functionalities. youtube.comnih.gov

Methoximation: The hydroxyimino group can be converted to a methoxime ether using a reagent like methoxyamine hydrochloride. This step protects the oxime group and prevents the formation of multiple derivatives from tautomers. youtube.com

Silylation: The amino group and any remaining active hydrogens can be subsequently derivatized by a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, significantly increasing the volatility of the compound. youtube.com

For High-Performance Liquid Chromatography (HPLC):

Derivatization for HPLC analysis typically involves the introduction of a chromophore or fluorophore to enhance UV or fluorescence detection. thermofisher.comsigmaaldrich.com

o-Phthalaldehyde (OPA): This reagent reacts specifically with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This would be a suitable method for the derivatization of the primary amino group in methyl amino(hydroxyimino)acetate. jascoinc.comshimadzu.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another common reagent that reacts with primary and secondary amines to produce stable, fluorescent derivatives. thermofisher.comjascoinc.com

Diethyl Ethoxymethylenemalonate (DEEMM): This reagent can be used to derivatize amino compounds, and the resulting derivatives can be analyzed by LC-MS, often in neutral loss scan mode. thepharmajournal.comnih.gov

The choice of derivatization strategy would depend on the analytical instrumentation available and the specific requirements of the analysis, such as sensitivity and selectivity. The table below summarizes potential derivatization reagents and their target functional groups in methyl amino(hydroxyimino)acetate.

| Reagent | Target Functional Group | Analytical Technique | Purpose |

|---|---|---|---|

| Methoxyamine Hydrochloride (MeOx) | Hydroxyimino | GC-MS | Protects the oxime group, prevents isomerization. youtube.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Amino, Hydroxyimino | GC-MS | Increases volatility and thermal stability. youtube.com |

| o-Phthalaldehyde (OPA) | Amino | HPLC-Fluorescence | Forms a fluorescent derivative for sensitive detection. jascoinc.comshimadzu.com |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Amino | HPLC-Fluorescence | Forms a stable, fluorescent derivative. thermofisher.comjascoinc.com |

| Diethyl Ethoxymethylenemalonate (DEEMM) | Amino | LC-MS | Improves chromatographic retention and allows for targeted MS analysis. thepharmajournal.comnih.gov |

Future Research Directions and Translational Perspectives

Development of Novel Analogues with Enhanced Reactivity or Selectivity

Future research could focus on the synthesis of novel analogues of Methyl amino(hydroxyimino)acetate. By modifying the substituents on the amino group or by replacing the methyl ester with other groups, it may be possible to fine-tune the compound's reactivity and selectivity for specific applications. For example, the introduction of chiral auxiliaries could lead to the development of new reagents for asymmetric synthesis. The synthesis of novel oxime analogues from tricyclic scaffolds has been demonstrated, showcasing the potential for creating a diverse library of related compounds.

Exploration of Alternative Synthetic Routes for Improved Sustainability

Developing more sustainable and environmentally friendly synthetic routes to Methyl amino(hydroxyimino)acetate and its analogues is a crucial future direction. This could involve the use of greener solvents, catalysts, and starting materials. ijprajournal.com For instance, visible-light-mediated synthesis of oxime esters has been reported as a more sustainable alternative to traditional methods. nih.govrsc.org

Integration into Automated Synthesis Platforms

The increasing use of automated synthesis platforms in chemical research presents an opportunity for the integration of Methyl amino(hydroxyimino)acetate and its derivatives. americanpeptidesociety.orgnih.goviris-biotech.de Developing protocols for the use of this compound in automated peptide synthesizers or other robotic platforms could significantly accelerate the discovery of new molecules with desired properties. researchgate.net

Expansion of Catalytic Applications

Further investigation into the coordination chemistry of Methyl amino(hydroxyimino)acetate with various metals could lead to the discovery of new catalytic applications. nih.gov These could include a broader range of selective hydrogenation reactions or other transformations where the oxime ligand can influence the outcome of the reaction. encyclopedia.pubmdpi.comepfl.ch The dual-functionality of related oxime acetates in promoting condensation reactions points towards the potential for discovering novel catalytic activities. rsc.org

Application in Chemical Biology Research (as probes or tools, not as therapeutics)

The oxime functionality is increasingly being utilized in the development of chemical probes for biological research. nih.gov Oxime-based fluorescent probes have been designed for the detection of specific ions and molecules. nih.govresearchgate.net Methyl amino(hydroxyimino)acetate could serve as a scaffold for the development of new chemical tools to study biological processes. For example, by attaching a fluorescent tag or a reactive group, it could be used to label and visualize specific biomolecules or to probe enzyme activity. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing methyl amino(hydroxyimino)acetate derivatives to ensure high yield and purity?

- Methodological Answer: Synthesis typically involves multi-step reactions with careful optimization of solvents, catalysts, and temperature. For example:

- Solvents: Ethanol or methanol are preferred due to their polarity and ability to stabilize intermediates .

- Catalysts: Acidic or basic catalysts (e.g., HCl or NaOH) are used to facilitate esterification or hydrolysis steps .

- Temperature: Reflux conditions (70–80°C) are common to enhance reaction kinetics while minimizing decomposition .

- Data Table:

| Derivative | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 490-M24 | Methanol | HCl | 75 | 85 | |

| Compound 22 | Ethanol | NaOH | 80 | 78 |

Q. Which spectroscopic techniques are most effective for characterizing the hydroxyimino group in methyl amino(hydroxyimino)acetate derivatives?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can identify the hydroxyimino (N–OH) group through characteristic shifts (e.g., δ 9–11 ppm for N–OH protons) .

- IR Spectroscopy: The N–O stretch in hydroxyimino groups appears at 1600–1650 cm⁻¹, distinguishable from other functional groups .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns, critical for validating synthetic intermediates .

Q. How do substituents on the phenyl ring influence the compound’s solubility and stability?

- Methodological Answer:

- Methoxy Groups: Increase hydrophobicity but enhance stability via steric hindrance against enzymatic degradation .

- Hydroxy Groups: Improve aqueous solubility through hydrogen bonding but may reduce stability under acidic conditions .

- Halogen Substituents (e.g., Br): Enhance electrophilic reactivity but require inert storage conditions (e.g., argon atmosphere) to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for methyl amino(hydroxyimino)acetate derivatives across studies?

- Methodological Answer:

- Control for Substituent Effects: Bioactivity variations often stem from differences in substituents (e.g., methoxy vs. hydroxy groups). Standardize testing using a common derivative (e.g., 490-M24) to isolate structural contributions .

- Validate Assay Conditions: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and enzyme concentrations, as these critically influence IC₅₀ values .

- Meta-Analysis: Use computational tools (e.g., molecular docking) to correlate substituent electronic profiles with receptor-binding affinities .

Q. What mechanistic insights explain the dual inhibitory/activating effects of methyl amino(hydroxyimino)acetate on enzymatic targets?

- Methodological Answer:

- Hydrogen Bonding Dynamics: The hydroxyimino group forms transient hydrogen bonds with catalytic residues (e.g., serine in hydrolases), modulating enzyme activity .

- Steric Effects: Bulky substituents (e.g., trifluoromethyl) may block substrate access (inhibition) or stabilize active conformations (activation) .

- Kinetic Studies: Perform time-resolved assays to distinguish competitive vs. allosteric mechanisms. For example, pre-incubating the compound with the enzyme can reveal non-competitive inhibition .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of novel methyl amino(hydroxyimino)acetate analogs?

- Methodological Answer:

- QSAR Modeling: Use descriptors like logP (lipophilicity) and polar surface area to predict absorption and blood-brain barrier penetration .

- Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes to assess metabolic stability and potential toxicity .

- ADMET Prediction Tools: Software like SwissADME or ADMETlab2.0 can prioritize analogs with favorable bioavailability and low hepatotoxicity .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the anti-inflammatory efficacy of methyl amino(hydroxyimino)acetate derivatives?

- Methodological Answer:

- Dose-Dependency: Low doses (µM range) may activate anti-inflammatory pathways (e.g., NF-κB inhibition), while high doses (mM range) induce cytotoxicity, skewing results .

- Model Organisms: Rodent vs. human macrophage models exhibit differential expression of target receptors (e.g., TLR4), leading to species-specific outcomes .

- Compound Purity: Impurities >3% (e.g., unreacted intermediates) can artifactually inflame or suppress immune responses. Validate purity via HPLC before testing .

Experimental Design Recommendations

Q. How should researchers design experiments to evaluate the environmental stability of methyl amino(hydroxyimino)acetate derivatives?